molecular formula C11H13NO2 B12311655 3-(Benzyloxy)pyrrolidin-2-one

3-(Benzyloxy)pyrrolidin-2-one

Cat. No.: B12311655
M. Wt: 191.23 g/mol
InChI Key: GOLSNGZZFJTKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. It is characterized by a pyrrolidin-2-one core structure with a benzyloxy substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with benzyl alcohol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a base to facilitate the formation of the benzyloxy group .

Another method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Benzyloxy)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The benzyloxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-phenylmethoxypyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c13-11-10(6-7-12-11)14-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)

InChI Key

GOLSNGZZFJTKQD-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.